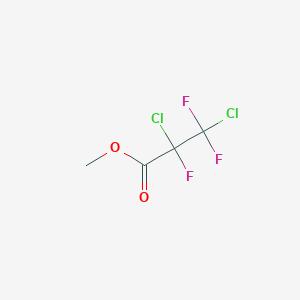

Methyl 2,3-dichlorotrifluoropropionate

Description

Methyl 2,3-dichlorotrifluoropropionate is a fluorinated ester compound characterized by a propionate backbone substituted with two chlorine atoms at the 2- and 3-positions and three fluorine atoms. These compounds are typically used as intermediates in agrochemical and pharmaceutical synthesis due to their reactivity and stability conferred by halogen substituents .

Properties

IUPAC Name |

methyl 2,3-dichloro-2,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3O2/c1-11-2(10)3(5,7)4(6,8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHTWHHNRDKENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503093 | |

| Record name | Methyl 2,3-dichloro-2,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16329-89-8 | |

| Record name | Methyl 2,3-dichloro-2,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dichlorotrifluoropropionate typically involves the reaction of 2,3-dichloropropionic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Methyl 2,3-dichlorotrifluoropropionate may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dichlorotrifluoropropionate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

Methyl 2,3-dichlorotrifluoropropionate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Medicine: Research on its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is employed in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which Methyl 2,3-dichlorotrifluoropropionate exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms allows the compound to form strong bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate (CAS 127589-63-3): Molecular Formula: C₄H₃ClF₄O₂ Molecular Weight: 194.51 g/mol Substituents: A single chlorine atom at position 3 and four fluorine atoms at positions 2 and 3.

2,3-Dichlorophenol (CAS 576-24-9): Molecular Formula: C₆H₄Cl₂O Molecular Weight: 163.00 g/mol Substituents: Two chlorine atoms on a phenolic ring. Key Difference: The phenolic -OH group increases acidity (pKa ~6.5) compared to the ester functionality in Methyl 2,3-dichlorotrifluoropropionate, making it more suitable for pH-sensitive reactions .

Methyl 2,3-Dibromopropionate :

- Molecular Formula : C₄H₆Br₂O₂

- Molecular Weight : 265.90 g/mol

- Substituents : Bromine atoms at positions 2 and 3.

- Key Difference : Bromine’s larger atomic radius and lower electronegativity compared to chlorine/fluorine may lead to slower nucleophilic substitution rates but higher thermal stability .

Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Challenges

- Reactivity Trends: Fluorine and chlorine substituents in Methyl 2,3-dichlorotrifluoropropionate likely enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks compared to non-halogenated esters.

- Environmental Impact : Chlorinated esters may pose higher toxicity than fluorinated analogs, necessitating careful handling .

- Synthetic Limitations : Multi-halogenated propionates often require stringent anhydrous conditions to prevent hydrolysis, as seen in analogous phosphazene syntheses .

Biological Activity

Methyl 2,3-dichlorotrifluoropropionate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Methyl 2,3-dichlorotrifluoropropionate is characterized by its unique chemical structure, which includes both chlorinated and fluorinated groups. These modifications often enhance the compound's reactivity and biological activity.

Biological Activity

1. Antimicrobial Properties

Research has indicated that methyl 2,3-dichlorotrifluoropropionate exhibits significant antimicrobial activity against various pathogens. The compound's efficacy was evaluated through zone of inhibition tests against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Methyl 2,3-Dichlorotrifluoropropionate

| Pathogen | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Cytotoxic Effects

Studies have also examined the cytotoxic effects of methyl 2,3-dichlorotrifluoropropionate on cancer cell lines. The compound demonstrated selective cytotoxicity against specific types of cancer cells while sparing normal cells.

Table 2: Cytotoxicity of Methyl 2,3-Dichlorotrifluoropropionate on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as an anticancer agent.

The biological activity of methyl 2,3-dichlorotrifluoropropionate is believed to stem from its ability to interfere with cellular processes. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways or disrupt membrane integrity in microbial cells.

Case Studies

Case Study: Antimicrobial Efficacy

In a controlled study, researchers tested the compound's effectiveness against multi-drug-resistant strains of bacteria. The results showed that methyl 2,3-dichlorotrifluoropropionate significantly reduced bacterial viability compared to untreated controls.

Case Study: Cancer Cell Line Treatment

Another study focused on the treatment of breast cancer cell lines with varying concentrations of the compound. The findings indicated a dose-dependent response where higher concentrations led to increased apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.